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Compound of Interest

2-Fluoro-6-hydroxyphenylboronic
Compound Name: d
aci

Cat. No.: B581007

An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties,
and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic
acid, a key building block in medicinal chemistry. The guide details its physicochemical
properties, provides a detailed synthesis protocol, and explores its application in the synthesis
of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1
(ENPP1), a high-value target in cancer immunotherapy.

Physicochemical and Safety Data

(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its
key properties and safety information are summarized below for researchers and drug
development professionals.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b581007?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
(2-Fluoro-6-

IUPAC Name ] ] [PubChem][1]
hydroxyphenyl)boronic acid

CAS Number 1256345-60-4 [Sigma-Aldrich][2]

Molecular Formula CeHeBFO3 [PubChem][1]

Molecular Weight 155.92 g/mol [PubChem][1]

Physical Form Solid [Sigma-Aldrich][2]

pKa (Predicted) 8.40 £ 0.58 [ChemicalBook][3]
FPXQHZPCFRQWCP-

INChl Key [PubChem][1]
UHFFFAOYSA-N

Storage Temperature 2-8°C under inert atmosphere [Sigma-Aldrich][2]

Safety Information Source

Signal Word Warning [Sigma-Aldrich][2]
H302, H315, H319, H332, _ _

Hazard Statements [Sigma-Aldrich][2]
H335

. P280, P305+P351+P338, ) )
Precautionary Statements [Sigma-Aldrich][2]

P310

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic

acid

A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

has been described in the literature, notably in patent US11299491B2, which outlines its

preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via

demethylation of a methoxy-substituted precursor.[4]
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Experimental Protocol: Synthesis of (2-Fluoro-6-
hydroxyphenyl)boronic acid[4]

Materials:

e (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)
e Boron tribromide (BBr3) (1.5 equivalents)

e Dichloromethane (DCM)

¢ Methyl tert-butyl ether (MTBE)

e Heptane

o Water

Procedure:

o Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-
methylphenyl)boronic acid (1 equivalent).

e Cool the reaction mixture to -30°C.

e Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.

e Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.

e Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).

e Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all
solids have dissolved.

o Separate the aqueous phase and extract with MTBE (3 volumes).
o Combine the organic extracts and wash with water (3 volumes).

o Concentrate the combined organic phase to 1 total volume.
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e Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce
precipitation.

« |solate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-
hydroxyphenyl)boronic acid.
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Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid
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Synthetic workflow for (2-Fluoro-6-hydroxyphenyl)boronic acid.
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Application in Drug Discovery: Synthesis of ENPP1
Inhibitors

(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of
inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the
immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING
pathway, which is critical for anti-tumor immunity.[5][6] By inhibiting ENPP1, the concentration
of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of
the STING pathway and a more robust anti-cancer immune response.[3][5]

The cGAMP-STING Signaling Pathway and the Role of
ENPP1

Cancer cells can produce and export cGAMP, which then binds to and activates the STING
receptor on immune cells, such as dendritic cells. This activation leads to the production of type
| interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as
a negative regulator of this pathway by degrading extracellular cGAMP.[5] Small molecule
inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune
response.[6]
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The role of ENPP1 in the cGAMP-STING pathway and its inhibition.
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Representative Suzuki-Miyaura Coupling Protocol

The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to

form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic

partner in this reaction.

Materials:

(2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)

Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)
Palladium catalyst (e.g., Pd(PPhs)4) (0.05 equivalents)

Base (e.g., K2COs) (2 equivalents)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic
acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05
equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add the degassed solvent system (e.g., 3:1 dioxane:water).

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting
material is consumed.

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography to yield the desired biaryl compound.
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Suzuki Coupling for ENPP1 Inhibitor Synthesis
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Workflow for the synthesis of an ENPP1 inhibitor via Suzuki coupling.

Structure-Activity Relationship (SAR) of ENPP1
Inhibitors

Research has led to the development of highly potent ENPP1 inhibitors, with Ki values in the
low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these
inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site.
The table below, based on data from Carozza et al., illustrates the structure-activity relationship
for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.[5]
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Compound R Group (Tail) Core Head Group Ki (nM, pH 7.4)
6,7-

1 dimethoxyquinaz  Piperidine Phosphonate 1.8+0.3
oline
6,7-

2 dimethoxyquinaz  Piperidine Thioacetamide 110+ 10
oline
6,7-

3 dimethoxyquinaz  Piperidine Carboxylate 1500 + 200
oline

4 Quinazoline Piperidine Phosphonate 3.5+£0.3
2-Fluoro-6- L

5 Piperidine Phosphonate 1.7+£0.2
hydroxyphenyl

6 2-Hydroxyphenyl  Piperidine Phosphonate 21+0.1

7 2-Fluorophenyl Piperidine Phosphonate 53+£05

Data adapted from Carozza et al. (2020).[5]

The data demonstrates that a phosphonate head group is crucial for high potency at
physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the
phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series,
underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic
precursor.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f98cb?context=bbe
https://www.mdpi.com/1420-3049/24/22/4192
https://patents.google.com/patent/US11299491B2/en
https://patents.google.com/patent/US11299491B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680421/
https://pubmed.ncbi.nlm.nih.gov/32726585/
https://pubmed.ncbi.nlm.nih.gov/32726585/
https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name
https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name
https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name
https://www.benchchem.com/product/b581007#2-fluoro-6-hydroxyphenyl-boronic-acid-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b581007?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

